3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group, a phenyl group, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone.
Substitution with chlorobenzyl group: The pyrazole ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Introduction of the phenyl group: This step involves the reaction of the intermediate with a phenyl halide under palladium-catalyzed cross-coupling conditions.
Addition of the acrylic acid moiety: Finally, the acrylic acid group is introduced through a Heck reaction or similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-(2-Bromobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid
- 3-(1-(2-Fluorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid
- 3-(1-(2-Methylbenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid
Uniqueness
3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the chlorobenzyl moiety plays a crucial role.
Eigenschaften
Molekularformel |
C19H15ClN2O2 |
---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-5-4-8-15(17)12-22-13-16(10-11-18(23)24)19(21-22)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24) |
InChI-Schlüssel |
PVMKJLHSQVMCQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.